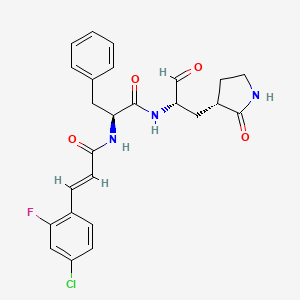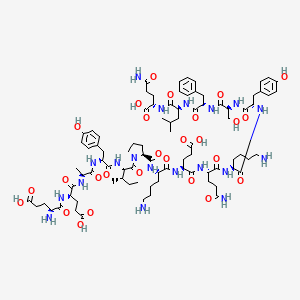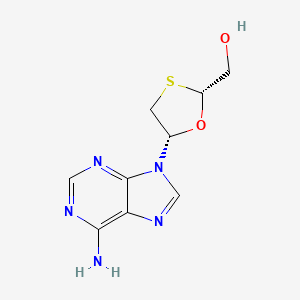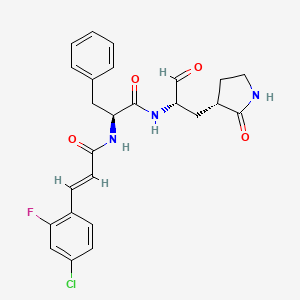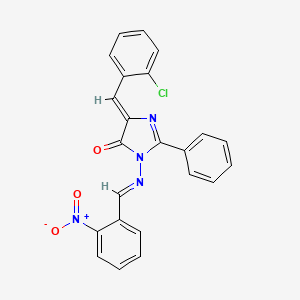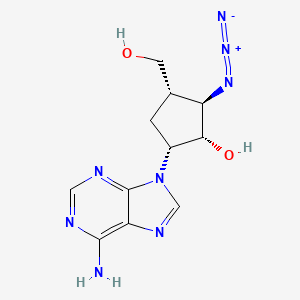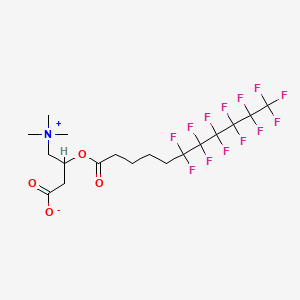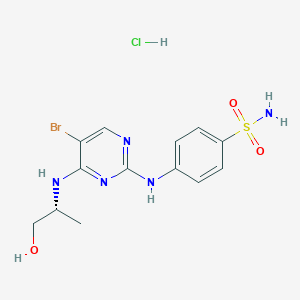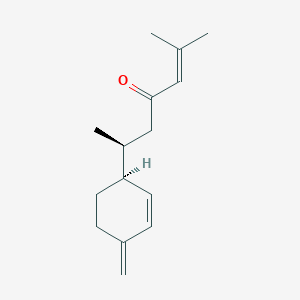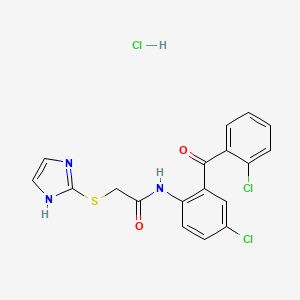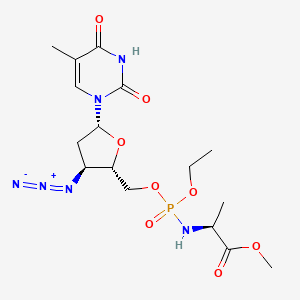
Hydroxyethyl myristyl oxyhydroxypropyl decanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of hydroxyethyl myristyl oxyhydroxypropyl decanamide involves several steps. The primary synthetic route includes the reaction of myristyl alcohol with epichlorohydrin to form myristyl glycidyl ether. This intermediate is then reacted with decanoic acid to produce the final compound. The reaction conditions typically involve the use of a base such as sodium hydroxide and an organic solvent like toluene .
Analyse Chemischer Reaktionen
Hydroxyethyl myristyl oxyhydroxypropyl decanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to an amine under specific conditions.
Wissenschaftliche Forschungsanwendungen
Hydroxyethyl myristyl oxyhydroxypropyl decanamide has several scientific research applications:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: The compound is studied for its potential role in cell membrane stabilization and signaling pathways.
Medicine: It is investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Wirkmechanismus
The mechanism of action of hydroxyethyl myristyl oxyhydroxypropyl decanamide involves its interaction with cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, thereby stabilizing the membrane structure. This interaction can influence various cellular processes, including signal transduction and membrane fluidity .
Vergleich Mit ähnlichen Verbindungen
Hydroxyethyl myristyl oxyhydroxypropyl decanamide can be compared with other fatty amides such as:
- N-(2-hydroxyethyl)-N-(2-hydroxy-3-tetradecoxypropyl)octanamide
- N-(2-hydroxyethyl)-N-(2-hydroxy-3-tetradecoxypropyl)hexanamide These compounds share similar structural features but differ in the length of the fatty acid chain. This compound is unique due to its specific chain length and the presence of both hydroxyl and ether groups, which contribute to its distinct physicochemical properties .
Eigenschaften
CAS-Nummer |
129983-63-7 |
|---|---|
Molekularformel |
C29H59NO4 |
Molekulargewicht |
485.8 g/mol |
IUPAC-Name |
N-(2-hydroxyethyl)-N-(2-hydroxy-3-tetradecoxypropyl)decanamide |
InChI |
InChI=1S/C29H59NO4/c1-3-5-7-9-11-12-13-14-15-17-19-21-25-34-27-28(32)26-30(23-24-31)29(33)22-20-18-16-10-8-6-4-2/h28,31-32H,3-27H2,1-2H3 |
InChI-Schlüssel |
VKQBCAIHCFUDIS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCOCC(CN(CCO)C(=O)CCCCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


